molecular formula C6H9N3S2 B14740104 2,6-Bis(methylsulfanyl)pyrimidin-4-amine CAS No. 6299-28-1

2,6-Bis(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B14740104
CAS No.: 6299-28-1
M. Wt: 187.3 g/mol
InChI Key: ULCJTRVCSOMCIS-UHFFFAOYSA-N
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Description

2,6-Bis(methylsulfanyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3S2 This compound is characterized by the presence of two methylsulfanyl groups attached to the pyrimidine ring at positions 2 and 6, and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with methylthiolate anions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The methylthiolate anions are generated in situ by the reaction of sodium methanethiolate with methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization and recrystallization to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methanethiolate in methanol, followed by heating.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of two methylsulfanyl groups, which enhance its reactivity and coordination ability with metal ions. This makes it particularly useful in applications such as fluorescence probes and as a building block for more complex molecules .

Properties

CAS No.

6299-28-1

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidin-4-amine

InChI

InChI=1S/C6H9N3S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)

InChI Key

ULCJTRVCSOMCIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)N)SC

Origin of Product

United States

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